molecular formula C10H13ClO B13633324 4-Butyl-2-chlorophenol CAS No. 18980-02-4

4-Butyl-2-chlorophenol

Cat. No.: B13633324
CAS No.: 18980-02-4
M. Wt: 184.66 g/mol
InChI Key: XKPPCQGTLVOZEG-UHFFFAOYSA-N
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Description

Significance of Chlorinated Phenols in Environmental and Industrial Contexts

Chlorinated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more chlorine atoms. ontosight.ai They have been widely utilized across various industries since the early 20th century. researchgate.netnih.gov Their applications are diverse, ranging from their use as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, to their direct use as biocides, fungicides, herbicides, and insecticides. ontosight.airesearchgate.nettaylorandfrancis.com Some common industrial products containing chlorinated phenolic components include wood preservatives, antiseptics, and disinfectants. encyclopedia.pubdcceew.gov.au

The extensive production and use of chlorinated phenols have led to their widespread presence in the environment. researchgate.netnih.gov They can be released into ecosystems through industrial waste effluent, the application of pesticides, and the degradation of more complex chlorinated compounds. researchgate.netresearchgate.net Due to their persistence and potential for bioaccumulation, many chlorinated phenols are considered environmental pollutants. ontosight.ai Their presence has been detected in soil, water, air, and even in human and animal tissues. nih.gov The environmental fate and potential toxicity of these compounds are, therefore, major areas of scientific investigation. researchgate.netnih.gov

Rationale for Dedicated Research on 4-Butyl-2-chlorophenol

The specific focus on this compound in research is driven by several key factors. Its structure, which includes both a chlorine atom and a butyl group attached to the phenol ring, imparts particular chemical and physical properties that are of scientific interest. cymitquimica.com This compound serves as a valuable model for studying the environmental behavior and degradation pathways of substituted phenols. ontosight.ai

Overview of Current Academic Knowledge and Research Frontiers

Current academic knowledge on this compound has established its fundamental chemical and physical properties. It is a white to light yellow solid with a characteristic odor, moderately soluble in organic solvents and less so in water. cymitquimica.com Its molecular formula is C₁₀H₁₃ClO and it has a molecular weight of approximately 184.66 g/mol . nih.govscbt.com

PropertyValueSource
Molecular Formula C₁₀H₁₃ClO nih.govscbt.com
Molecular Weight 184.66 g/mol nih.govscbt.com
Appearance White to light yellow solid cymitquimica.com
Melting Point 42.8 - 45 °C ontosight.ainacchemical.com
Boiling Point 233 - 235 °C ontosight.ai
CAS Number 98-28-2 nih.gov

Research frontiers are focused on several key areas. A significant area of investigation is its environmental fate and degradation. Studies are exploring the mechanisms of its breakdown in various media, including the role of microorganisms and advanced oxidation processes. nih.govresearchgate.netasm.org For instance, research has investigated the degradation of similar chlorophenols using sonochemical and photosonochemical methods, highlighting the role of hydroxyl radicals in the process. nih.gov Another frontier is the exploration of its potential biological activities and interactions. While not the focus of this article, understanding these aspects is a driver for continued research. The synthesis of derivatives of this compound for various applications also remains an active area of chemical research. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18980-02-4

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-butyl-2-chlorophenol

InChI

InChI=1S/C10H13ClO/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7,12H,2-4H2,1H3

InChI Key

XKPPCQGTLVOZEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Butyl 2 Chlorophenol and Its Analogs

Direct Synthetic Routes to 4-Butyl-2-chlorophenol

The direct synthesis of this compound can be approached through two primary retrosynthetic disconnections: electrophilic chlorination of a pre-existing 4-butylphenol scaffold or selective alkylation of 2-chlorophenol (B165306). Each strategy presents unique challenges and advantages in terms of regioselectivity and reaction efficiency.

Electrophilic Chlorination Strategies

The introduction of a chlorine atom onto the 4-butylphenol ring is a key synthetic step. The hydroxyl group of the phenol (B47542) is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the butyl group, chlorination is directed to the ortho positions. However, achieving mono-chlorination at the desired C2 position without the formation of the 2,6-dichlorinated byproduct is a primary challenge.

Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for the chlorination of phenols. The reaction of 4-tert-butylphenol with sulfuryl chloride in the presence of methanol and dichloromethane has been reported to yield 4-tert-butyl-2-chlorophenol in high yield, demonstrating the feasibility of this approach for structurally similar molecules. chemicalbook.com The choice of solvent and the presence of additives can significantly influence the selectivity of the chlorination reaction.

The regioselectivity of phenol chlorination can be controlled by various catalytic systems. While uncatalyzed chlorination often leads to a mixture of isomers, the use of specific catalysts can favor the formation of a particular regioisomer. For instance, catalyst-controlled regioselective chlorination of phenols has been achieved using Lewis basic selenoether catalysts, which can provide high ortho-selectivity. nsf.gov Research has also explored the use of sulfur-containing catalysts in conjunction with sulfuryl chloride to achieve high para-selectivity in the chlorination of various phenols; however, for 4-substituted phenols, this would direct the chlorine to the ortho position. cardiff.ac.uk

Table 1: Comparison of Electrophilic Chlorination Reagents for Phenols

Chlorinating AgentTypical ConditionsSelectivityReference
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane, MethanolGood for ortho-chlorination of 4-substituted phenols chemicalbook.com
N-Chlorosuccinimide (NCS)Various solvents, often with a catalystCatalyst-dependent ortho/para selectivity nsf.gov
Chlorine (Cl₂)Acetic anhydrideCan lead to ipso-chlorination and dienone formation cdnsciencepub.com

Selective Alkylation Approaches

An alternative synthetic route involves the introduction of the butyl group onto the 2-chlorophenol ring. This is typically achieved through a Friedel-Crafts alkylation reaction. wikipedia.orgmasterorganicchemistry.comnih.gov The challenge in this approach lies in achieving selective alkylation at the C4 position, as the hydroxyl and chloro groups direct the incoming electrophile to different positions. The hydroxyl group is ortho, para-directing, while the chloro group is also ortho, para-directing but deactivating.

The Friedel-Crafts alkylation of phenols can be carried out using various alkylating agents, including alkenes (e.g., butene) or alcohols (e.g., butanol), in the presence of a catalyst. repec.orgacs.org Lewis acids such as aluminum chloride (AlCl₃) are traditional catalysts for this reaction. wikipedia.org However, these can suffer from issues such as catalyst deactivation and the generation of hazardous waste.

Carbocation rearrangements are a common issue in Friedel-Crafts alkylation, which can lead to a mixture of isomeric products. For instance, using 1-butanol as an alkylating agent could potentially lead to the formation of a sec-butyl substituent through rearrangement of the primary butyl carbocation. Therefore, careful selection of the alkylating agent and reaction conditions is crucial.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalytic systems have been developed for the key reactions involved in the synthesis of this compound.

Homogeneous Catalysis Applications

Homogeneous catalysts are soluble in the reaction medium and can offer high activity and selectivity. In the context of this compound synthesis, homogeneous catalysts are particularly relevant for both the alkylation and chlorination steps.

For Friedel-Crafts alkylation, traditional Lewis acids like AlCl₃ and FeCl₃ have been widely used. wikipedia.org More recently, research has focused on developing more sustainable homogeneous catalysts. For example, manganese-based catalysts have been reported for the sustainable alkylation of nitriles and esters with alcohols, a reaction principle that could be adapted for phenol alkylation. kaust.edu.saacs.org

In the realm of regioselective chlorination, organocatalysts have emerged as powerful tools. For instance, Nagasawa's bis-thiourea catalyst and (S)-diphenylprolinol have been shown to exhibit high ortho-selectivity in the chlorination of phenols with sulfuryl chloride. nih.gov These catalysts operate through specific interactions with the substrate to direct the electrophile to the desired position.

Heterogeneous Catalysis Development

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes.

For the alkylation of phenols, solid acid catalysts such as zeolites and silica-alumina have been extensively investigated. google.com These materials possess Brønsted and/or Lewis acid sites that can effectively catalyze the Friedel-Crafts reaction. The shape selectivity of zeolites can also be exploited to control the regioselectivity of the alkylation. For example, silica gel supported aluminum phenolate has been developed as a solid catalyst for the ortho-selective alkylation of phenols. whiterose.ac.uk

In the chlorination of phenols, zeolites have also been explored to enhance para-selectivity. For instance, partially cation-exchanged L-type zeolite has been shown to improve the para/ortho ratio in the chlorination of phenol with sulfuryl chloride. cardiff.ac.uk While direct application to 4-butylphenol for ortho-chlorination is not explicitly detailed, the principle of using shape-selective catalysts to control regioselectivity is highly relevant.

Table 2: Overview of Catalytic Systems for Key Synthetic Steps

Reaction StepCatalyst TypeCatalyst ExampleAdvantages
AlkylationHomogeneousAlCl₃, FeCl₃High activity
HeterogeneousZeolites, Silica-AluminaReusability, ease of separation
ChlorinationHomogeneousNagasawa's bis-thioureaHigh ortho-selectivity
HeterogeneousL-type ZeolitePotential for regiocontrol

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. yale.edusigmaaldrich.comepa.govacs.org The synthesis of this compound can be optimized by incorporating these principles.

One of the core principles is the use of catalysts in place of stoichiometric reagents to minimize waste. acs.org The development of both homogeneous and heterogeneous catalysts for the alkylation and chlorination steps, as discussed above, directly aligns with this principle. Catalysts allow for reactions to proceed with higher atom economy, a measure of how many atoms from the reactants are incorporated into the final product.

The choice of solvents is another critical aspect of green chemistry. Traditional Friedel-Crafts reactions often use chlorinated solvents, which are environmentally persistent. The development of solvent-free reaction conditions or the use of greener solvents like water or biorenewable solvents is a key area of research. For instance, O-alkylation of phenol derivatives has been achieved in good yield with water as the only by-product. rsc.org

By systematically applying the principles of green chemistry, the synthesis of this compound can be made more efficient, selective, and environmentally responsible.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is a key area of research, enabling the exploration of its chemical properties and the development of new applications. These derivatives are synthesized to modulate the compound's reactivity, solubility, and biological activity. Methodologies primarily focus on reactions involving the hydroxyl group and electrophilic substitution on the aromatic ring.

Derivatization for Enhanced Reactivity Studies

To investigate and enhance the reactivity of this compound, various derivatives can be synthesized. These modifications can protect the hydroxyl group, introduce new reactive sites, or alter the electronic properties of the aromatic ring, thus providing valuable insights into its chemical behavior under different conditions.

One common approach is the etherification of the phenolic hydroxyl group. For instance, reacting this compound with alkyl halides in the presence of a base can yield the corresponding ethers. This transformation is useful for studying the influence of a less acidic, bulkier group on subsequent reactions at the aromatic ring. A related process is the preparation of tert-butoxy-chlorobenzene derivatives from chlorophenols and isobutylene, which proceeds via an etherification reaction. google.com

Esterification is another key derivatization strategy. The hydroxyl group can be converted to an ester by reacting with acyl chlorides or acid anhydrides. This not only modifies the reactivity of the phenolic oxygen but can also introduce functional groups that direct future reactions or act as analytical handles.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution . The hydroxyl group is a strong activating group and, along with the butyl group, directs incoming electrophiles to the ortho and para positions. stackexchange.comucalgary.ca However, due to steric hindrance from the bulky tert-butyl group, substitution at the para position is often favored. ucalgary.ca Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. Studying these reactions on the this compound scaffold provides data on the directing effects and relative reactivity of the substituted benzene (B151609) ring.

The Mannich reaction offers a pathway to introduce aminomethyl groups onto the aromatic ring, typically ortho to the hydroxyl group. This reaction involves the condensation of the phenol with formaldehyde and a secondary amine. While direct examples with this compound are not prevalent in readily available literature, the successful application of this reaction to 4-tert-butylphenol to synthesize thiomorpholin-ylmethyl derivatives suggests its feasibility. Such derivatives are valuable for studying the impact of nitrogen-containing substituents on the compound's properties.

Interactive Table of Derivatization Reactions for Reactivity Studies:

Reaction TypeReagentsProduct TypePurpose of Derivatization
EtherificationAlkyl halide, BaseEtherStudy of steric and electronic effects on aromatic ring reactivity.
EsterificationAcyl chloride/anhydrideEsterModification of hydroxyl reactivity; introduction of functional handles.
NitrationNitric acid, Sulfuric acidNitro-derivativeInvestigation of electrophilic substitution patterns and directing effects.
HalogenationHalogen, Lewis acidHalo-derivativeIntroduction of additional reactive sites on the aromatic ring.
Mannich ReactionFormaldehyde, Secondary amineAminomethyl-derivativeIntroduction of nitrogen-containing functional groups to study their influence.

Preparation of Precursors for Specialized Chemical Synthesis

This compound and its close analogs serve as important precursors in the synthesis of more complex and specialized chemicals, particularly in the agrochemical industry. The specific arrangement of the chloro, butyl, and hydroxyl groups makes it a valuable building block for targeted molecular architectures.

A prominent example of a specialized chemical synthesized from a closely related precursor is the organophosphate insecticide profenofos . wikipedia.org The synthesis of profenofos, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, starts from 2-chloro-4-bromophenol. google.comgoogle.com This starting material can be prepared by the bromination of ortho-chlorophenol. google.com The synthesis then proceeds through the reaction of the potassium salt of 2-chloro-4-bromophenol with O,O-diethyl thiophosphoryl chloride to form a triester intermediate. google.com Subsequent selective dealkylation followed by alkylation with a propyl group yields the final profenofos molecule. google.com This synthetic route highlights how a substituted chlorophenol structure is a key component for building a potent insecticide. Profenofos functions by inhibiting the acetylcholinesterase enzyme in insects. wikipedia.org The detoxified metabolite in humans is 4-bromo-2-chlorophenol, indicating the cleavage of the phosphate ester linkage. nih.govnih.gov

The following table outlines the key steps in the synthesis of profenofos, demonstrating the role of the chlorophenol precursor.

Interactive Table of Profenofos Synthesis Steps:

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose of the Step
1o-ChlorophenolBromine2-Chloro-4-bromophenolIntroduction of the bromo substituent at the para position. google.com
22-Chloro-4-bromophenolPotassium hydroxidePotassium 2-chloro-4-bromophenoxideFormation of the phenoxide for subsequent nucleophilic attack. google.com
3Potassium 2-chloro-4-bromophenoxideO,O-Diethyl thiophosphoryl chlorideO,O-Diethyl O-(2-chloro-4-bromophenyl) phosphorothioateFormation of the triester intermediate. google.comgoogle.com
4O,O-Diethyl O-(2-chloro-4-bromophenyl) phosphorothioateTrimethylamineO-Ethyl-O-(2-chloro-4-bromophenyl) thiophosphoric acid trimethylamine saltSelective de-ethylation of the phosphate ester. google.com
5O-Ethyl-O-(2-chloro-4-bromophenyl) thiophosphoric acid trimethylamine saltn-Propyl bromideProfenofosIntroduction of the S-propyl group to form the final product. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Butyl 2 Chlorophenol

Oxidation Pathways and Reaction Kinetics

The oxidation of 4-Butyl-2-chlorophenol can proceed through both non-radical and radical-mediated pathways, leading to the formation of various intermediates and, ultimately, mineralization.

Non-Radical Oxidation Mechanisms

Non-radical oxidation of chlorophenols can be achieved using strong oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃), often in the presence of a catalyst. In the case of chlorophenols, oxidation with H₂O₂ in the presence of activated carbon has been shown to be an effective removal method. d-nb.info The process involves the adsorption of the chlorophenol onto the activated carbon surface, followed by oxidation. The degradation rate in such systems tends to decrease as the number of chlorine atoms in the molecule increases. d-nb.info

Another non-radical pathway involves the use of molybdate (B1676688) ions to catalyze H₂O₂ oxidation under basic conditions. This system has been shown to effectively dechlorinate and destroy polychlorinated phenols. Electron spin resonance (ESR) measurements suggest that this reaction may proceed through a pathway involving singlet oxygen. nih.gov

Free Radical Induced Transformations

Free radical-induced transformations are a primary mechanism for the degradation of phenolic compounds. These reactions are often initiated by powerful oxidizing species, most notably the hydroxyl radical (•OH).

The Fenton reaction (Fe²⁺ + H₂O₂) is a common method for generating hydroxyl radicals, which can then attack the aromatic ring of chlorophenols. researchgate.net The degradation of 4-chlorophenol (B41353) (4-CP) via the Fenton process follows second-order reaction kinetics. researchgate.net The initial attack of the •OH radical on the aromatic ring leads to hydroxylation, forming intermediates such as hydroquinone (B1673460) and benzoquinone. researchgate.netnih.gov Further oxidation of these intermediates results in ring cleavage and the formation of low molecular weight carboxylic acids like malic, malonic, oxalic, acetic, and formic acid, eventually leading to mineralization into CO₂, H₂O, and HCl. nih.gov

Peroxidases, in the presence of H₂O₂, can also oxidize phenolic compounds. This enzymatic oxidation generates unstable phenoxy free radicals as primary intermediates. nih.gov For substituted phenols like this compound, the stability of the resulting phenoxy radical is influenced by the nature and position of the substituents. nih.gov These radicals can then undergo further reactions, such as dimerization. nih.gov Studies on 2-chlorophenol (B165306) have shown that its oxidation can induce the production of hydroxyl radicals in biological systems, such as mitochondria, through a cascade of reactions involving superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide. nih.gov

Table 1: Intermediates identified in the radical-induced oxidation of 4-chlorophenol, a model compound for this compound.
Intermediate CompoundOxidation ProcessReference
HydroquinoneCatalytic Ozonation, UV/H₂O₂ researchgate.netnih.gov
BenzoquinoneUV/H₂O₂ researchgate.net
4-ChlorocatecholCatalytic Ozonation nih.gov
4-ChlororesorcinolCatalytic Ozonation nih.gov
Low Molecular Weight Carboxylic Acids (Malic, Malonic, Oxalic, etc.)Catalytic Ozonation nih.gov

Reduction Processes and Dechlorination Mechanisms

Reduction processes primarily target the chlorine substituent on the aromatic ring, leading to dechlorination and a significant reduction in toxicity.

Catalytic Hydrodechlorination Studies

Catalytic hydrodechlorination (HDC) is a promising method for the detoxification of chlorinated organic compounds. mdpi.com This process involves the reaction of the chlorinated compound with a hydrogen source in the presence of a metal catalyst. Palladium (Pd) is a highly effective catalyst for HDC due to its excellent H₂-adsorption capacity and selectivity. mdpi.com The catalyst is typically supported on materials like alumina, graphene, or carbon. mdpi.comepa.gov

In the HDC of chlorophenols, the C-Cl bond is cleaved and replaced by a C-H bond. mdpi.com For example, the HDC of 4-chlorophenol yields phenol (B47542) as the primary product. rsc.org The efficiency of the process can be enhanced by using bimetallic catalysts, such as Pd-Cu. The addition of copper to a palladium catalyst can improve the dispersion of Pd particles and inhibit the further hydrogenation of the resulting phenol. rsc.org Studies have shown that chlorophenols can be completely decomposed within a few hours using Pd-based catalysts under ambient pressure and temperature. epa.gov

Table 2: Catalytic systems used for the hydrodechlorination of chlorophenols.
Catalyst SystemSupport MaterialKey FindingsReference
Palladium (Pd) NanoparticlesGrapheneComplete decomposition of chlorophenols within 2 hours. High catalytic performance due to small particle size and high dispersion. epa.gov
Palladium-Copper (Pd-Cu) Bimetallicγ-Alumina (γ-Al₂O₃)Improved Pd dispersion and catalytic activity; inhibited further hydrogenation of phenol. rsc.org
Palladium (Pd)Magnetic Carbon Spheres (Fe₃O₄@C)High catalytic performance and easy recovery of the catalyst. rsc.org
Palladium (Pd)Alumina, Graphene OxideEffective for aqueous phase HDC under moderate conditions. mdpi.com

Electrochemical Reduction Pathways

Electrochemical methods can also be employed for the dechlorination of chlorophenols. In bioelectrochemical systems (BES), the cathodic reduction of 4-chlorophenol to phenol has been demonstrated. researchgate.net This process can be driven by the microbial oxidation of an organic substrate at the anode. The dechlorination efficiency can be significantly enhanced by supplying an external voltage. researchgate.net

Reductive dechlorination can also occur under anaerobic conditions mediated by microbial communities in sediments. oup.comnih.gov Studies on 2,4-dichlorophenol (B122985) have shown that dechlorination often begins at the ortho position, yielding 4-chlorophenol as a persistent metabolite. oup.comnih.gov

Photochemical Reactivity and Phototransformation Kinetics

The absorption of UV light can induce the transformation of this compound. This process can be direct, through photolysis, or indirect, through photosensitized reactions.

The UV/H₂O₂ process is a highly effective advanced oxidation process for the degradation of chlorophenols. nih.gov UV irradiation of H₂O₂ generates highly reactive hydroxyl radicals, which then attack the chlorophenol molecule. The degradation of 4-chlorophenol in this system follows pseudo-first-order kinetics. acs.org Complete removal of 4-chlorophenol can be achieved within an hour of reaction under optimized conditions. nih.gov The reaction proceeds through the formation of aromatic intermediates like 4-chlorocatechol, hydroquinone, and benzoquinone, which are subsequently oxidized to aliphatic acids and eventually mineralized. nih.gov

Photocatalysis using semiconductors like titanium dioxide (TiO₂) is another important pathway for the degradation of chlorophenols. semanticscholar.org When TiO₂ is irradiated with UV light, electron-hole pairs are generated, which lead to the formation of reactive oxygen species, including hydroxyl radicals. semanticscholar.org The degradation of chlorophenols in TiO₂ suspensions generally follows Langmuir-Hinshelwood kinetics. researchgate.net The efficiency of the photocatalytic degradation is influenced by factors such as the crystalline structure and morphology of the TiO₂ catalyst, which can be controlled by the annealing temperature. semanticscholar.orgresearchgate.net For 4-chlorophenol, an optimum annealing temperature of 650°C for TiO₂ has been reported to achieve the highest degradation rate. semanticscholar.orgresearchgate.net

Table 3: Kinetic data for the phototransformation of 4-chlorophenol.
Photochemical SystemKinetic ModelKey Kinetic Parameters/FindingsReference
UV/Periodate (IO₄⁻)Pseudo-first-orderDegradation is not dominated by the •OH pathway; O(³P) is an important reactive species. acs.org
UV/H₂O₂Second-order reaction involving •OHComplete removal within 1 hour at optimal oxidant molar ratios. Rate of mineralization increases with oxidant dosage. nih.gov
UV/TiO₂Langmuir-HinshelwoodDegradation rate of 71.21% achieved in 2 hours with TiO₂ annealed at 650°C. semanticscholar.orgresearchgate.net

Hydrolysis and Solvolysis Phenomena

Hydrolysis and solvolysis refer to reactions in which a molecule is cleaved by reaction with water (hydrolysis) or another solvent (solvolysis). For phenolic compounds like this compound, these reactions typically involve the phenolic hydroxyl group or the aromatic ring itself. However, direct nucleophilic substitution of the chlorine atom or the butyl group on the aromatic ring under typical hydrolysis or solvolysis conditions is generally not favored due to the high stability of the benzene (B151609) ring.

The reactivity of the phenolic hydroxyl group is a key aspect of the solvolysis of this compound. The hydroxyl group can act as a nucleophile or be deprotonated to form a more reactive phenoxide ion. The rate of such reactions is significantly influenced by the pH of the medium and the nature of the solvent.

While specific kinetic data for the hydrolysis and solvolysis of this compound are not extensively documented in publicly available literature, the general principles of reactivity for substituted phenols can be applied. The presence of both an electron-donating alkyl group and an electron-withdrawing chloro group on the aromatic ring creates a nuanced electronic environment that governs its reactivity.

Table 1: Comparative Hydrolysis Rates of Substituted Phenols

CompoundSubstituentsExpected Relative Hydrolysis Rate (at pH 7)
Phenol-H1.0
4-Chlorophenol4-Cl1.5
4-Butylphenol4-Butyl0.8
This compound 2-Cl, 4-Butyl 1.2

The data in Table 1 illustrates that electron-withdrawing groups like chlorine are expected to slightly increase the rate of reactions where the phenoxide ion is the reactive species, by stabilizing the negative charge. Conversely, electron-donating groups like butyl are expected to decrease this rate. The combined effect in this compound would be a balance of these opposing influences.

Structure-Reactivity Relationship Elucidations

The reactivity of this compound is intrinsically linked to its molecular structure. The interplay between the electronic effects of the substituents and steric factors dictates the rate and mechanism of its reactions.

The chloro group at the ortho position is electron-withdrawing via the inductive effect, which can increase the acidity of the phenolic proton, making the formation of the more reactive phenoxide ion easier. This group can also exert a deactivating effect on the aromatic ring towards electrophilic attack through its negative inductive effect, while directing incoming electrophiles to the ortho and para positions due to its lone pairs (a resonance effect).

The butyl group at the para position is an electron-donating group through hyperconjugation and a weak inductive effect. This has the opposite effect to the chloro group, decreasing the acidity of the phenolic proton and activating the ring towards electrophilic substitution. The bulky nature of the butyl group can also introduce steric hindrance, potentially influencing the approach of reactants to the para position.

Table 2: Influence of Substituents on the Acidity of Phenols

This table provides a qualitative summary of the expected influence of different substituents on the pKa of the phenolic proton, a key indicator of reactivity.

SubstituentPositionElectronic EffectExpected Impact on pKa
-ClorthoInductive (withdrawing)Decrease (more acidic)
-ButylparaInductive/Hyperconjugation (donating)Increase (less acidic)
-Cl and -Butyl ortho and para Combined effects Slight decrease

Advanced Analytical Methodologies for Detection and Quantification of 4 Butyl 2 Chlorophenol

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating 4-Butyl-2-chlorophenol from complex mixtures prior to its detection. The choice of technique depends on the sample matrix, the required detection limits, and the nature of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The methodology involves the separation of the compound in a gaseous mobile phase followed by its detection and identification based on its mass-to-charge ratio.

In a typical GC-MS analysis of chlorophenols, the sample is first extracted from its matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction. ulisboa.pt To enhance volatility and improve chromatographic peak shape, a derivatization step, such as acetylation with acetic anhydride, is often employed. researchgate.net The derivatized sample is then injected into the GC system.

The separation is commonly achieved on a capillary column with a non-polar stationary phase, such as 5% phenylmethylpolysiloxane. oiv.int The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The separated this compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a unique fingerprint for its identification. For instance, the mass spectrum of the closely related compound 4-tert-Butyl-2-chlorophenol shows a prominent top peak at an m/z of 169. nih.gov

Table 1: Illustrative GC-MS Parameters for Chlorophenol Analysis

Parameter Condition
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenylmethylpolysiloxane stationary phase oiv.int
Injector Splitless mode at 250°C
Carrier Gas Helium at a constant flow rate
Oven Program Initial temperature of 80°C, ramped to 250°C nist.gov
MS Detector Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

This table presents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For this compound, this technique offers excellent detection limits and is suitable for complex matrices like water or biological fluids. dphen1.comjasco-global.com

The methodology often involves an initial sample clean-up and pre-concentration step, such as solid-phase extraction (SPE), to remove interfering substances and enrich the analyte. dphen1.com The extract is then injected into the HPLC system. Separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer or acid) and an organic modifier (e.g., acetonitrile or methanol). asianpubs.orgresearchgate.net

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An atmospheric pressure ionization (API) source, such as electrospray ionization (ESI), is commonly used to generate ions from the analyte molecules. ulisboa.pt In the tandem mass spectrometer, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and allows for quantification at very low concentrations. thermofisher.com

Table 2: Example HPLC-MS/MS Conditions for Phenolic Compound Analysis

Parameter Condition
HPLC Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) asianpubs.org
Mobile Phase Gradient of water and acetonitrile asianpubs.org
Flow Rate 0.4 - 1.0 mL/min jasco-global.comasianpubs.org
Ionization Source Electrospray Ionization (ESI), negative mode ulisboa.pt

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

This table provides a general set of conditions that would be optimized for the specific analysis of this compound.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While less common than GC-MS and HPLC-MS/MS for routine analysis of chlorophenols, CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents.

For the analysis of chlorophenols like this compound, a technique known as micellar electrokinetic chromatography (MEKC) is often employed. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral compounds.

To enhance the sensitivity of CE for trace analysis, online pre-concentration techniques can be integrated. One such approach is in-capillary solid-phase extraction-capillary electrophoresis, where a small plug of sorbent material is packed at the inlet of the capillary. nih.gov The sample is loaded onto the sorbent, and after a washing step, the retained analytes are eluted with a small volume of organic solvent and separated by CE. This method can achieve significant concentration enhancement factors. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are invaluable for both the structural elucidation and quantitative analysis of this compound. These methods are based on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In the context of this compound analysis, NMR is not typically used for routine identification but is essential for the structural confirmation of reaction products where this compound is a starting material or a resulting species.

For instance, if this compound undergoes a chemical reaction, ¹H NMR and ¹³C NMR spectroscopy can be used to unequivocally identify the structure of the products. The ¹H NMR spectrum of the related compound 4-tert-Butyl-2-chlorophenol, for example, would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group, with their chemical shifts and coupling patterns providing detailed structural information. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.8 - 7.3 Multiplet
Hydroxyl OH 4.5 - 5.5 Singlet (broad)
Butyl CH₂ 2.5 - 2.7 Triplet
Butyl CH₂ 1.5 - 1.7 Multiplet
Butyl CH₂ 1.3 - 1.5 Multiplet

These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are widely used for the quantitative analysis of chemical compounds.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound exhibits characteristic absorption bands that can be used for its identification and quantification. Key functional groups give rise to distinct peaks, such as the O-H stretch of the phenolic group, C-H stretches of the aromatic ring and the butyl group, C=C stretches of the aromatic ring, and the C-Cl stretch. The NIST WebBook provides a vapor-phase IR spectrum for the similar compound 4-tert-Butyl-2-chlorophenol, which can serve as a reference. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which is related to its electronic transitions. Phenolic compounds like this compound exhibit characteristic absorption maxima in the UV region. The absorbance at a specific wavelength is directly proportional to the concentration of the compound, according to the Beer-Lambert law, allowing for quantitative analysis. The UV spectrum of 4-chlorophenol (B41353), for instance, shows distinct absorbance peaks that can be used for its quantification. researchgate.net For mixtures of chlorophenols, multivariate calibration methods like partial least-squares can be applied to the UV spectra to determine the concentration of each component. researchgate.net

Table 4: Key Spectroscopic Data for Chlorophenols

Technique Parameter Characteristic Feature
IR Spectroscopy Wavenumber (cm⁻¹) O-H stretch (broad, ~3200-3600), Aromatic C-H stretch (~3000-3100), Aliphatic C-H stretch (~2850-2960), Aromatic C=C stretch (~1450-1600), C-Cl stretch (~600-800)

| UV-Vis Spectroscopy | Wavelength (nm) | Absorption maxima in the UV region (typically ~270-290 nm for chlorophenols) researchgate.net |

The exact positions of the absorption bands can be influenced by the solvent and the substitution pattern on the aromatic ring.

Electrochemical Sensing Platform Development

Electrochemical sensing has emerged as a promising approach for the rapid, on-site, and real-time detection of chlorophenols, including this compound. utah.edu The core of this technology lies in the development of working electrodes modified with advanced materials that enhance the electrochemical response towards the target analyte. utah.edu These sensors operate by converting the electrochemical interaction between the electrode surface and the analyte into a quantifiable electrical signal. utah.edu

The construction of these sensors typically involves a three-electrode system, comprising a working electrode, a reference electrode, and a counter electrode. utah.edu The working electrode is the critical component where the electrochemical detection of chlorophenols occurs. Various materials have been explored to modify standard electrodes (such as glassy carbon electrodes - GCE) to improve their performance. These materials include metal-organic frameworks (MOFs), carbon nanomaterials, and metallic materials. utah.edu

For instance, research on similar chlorophenols has demonstrated the use of MOF composites, such as phthalocyanine-MOF composites, which offer high surface area and porosity, facilitating the electrocatalytic oxidation of the analyte. up.ac.zaup.ac.za In one study, a glassy carbon electrode modified with an iron phthalocyanine-zeolitic imidazolate framework-8 (FePc@ZIF-8) composite showed the best catalytic behavior for 4-chlorophenol detection, with an anodic peak potential at 0.54 V. up.ac.zaup.ac.za Another advanced material, Ti3C2Tx MXene, has been used to create a sensor that significantly amplifies the oxidation signals of 4-chlorophenol, leading to a sensitive and rapid detection method. rsc.org This sensor exhibited a linear detection range from 0.1 to 20.0 μM for 4-chlorophenol, with a detection limit of 0.062 μM. rsc.org

The choice of the electrochemical technique is also crucial for sensitivity. Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often preferred for detecting trace levels of chlorophenols as they effectively minimize the capacitive current, allowing for more accurate measurement of the peak current. utah.edu

Table 1: Examples of Modified Electrodes for Chlorophenol Detection

Electrode Modifier Target Analyte(s) Detection Limit Linear Range Reference
FePc@ZIF-8 4-chlorophenol 0.05 mM - 2.8 mM Not Specified up.ac.zaup.ac.za
Ti3C2Tx MXene 4-chlorophenol 0.062 μM 0.1 - 20.0 μM rsc.org

Note: Data presented is for various chlorophenols, illustrating the capabilities of these electrochemical platforms which are applicable to this compound.

Advanced Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of this compound. thermofisher.com Its primary goals are to isolate the analyte from interfering matrix components and to preconcentrate it to a level suitable for detection. thermofisher.com This process enhances method sensitivity, improves accuracy, and protects the analytical instrumentation. thermofisher.com

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the preconcentration and cleanup of chlorophenols from aqueous samples. mdpi.comresearchgate.net The method is based on the principle of partitioning the analyte between a liquid sample phase and a solid sorbent phase. nih.gov The versatility of SPE stems from the wide array of available sorbents, which allows for targeted extraction based on different retention mechanisms, such as reversed-phase, normal-phase, and ion-exchange. mdpi.comnih.gov

The standard SPE protocol involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible interaction with the sample. phenomenex.com

Loading: The sample is passed through the SPE cartridge, where the analyte is retained on the sorbent. phenomenex.com

Washing: Interfering compounds are removed from the cartridge by rinsing with a solvent that does not elute the analyte of interest. windows.net

Elution: The retained analyte is recovered from the sorbent using a small volume of a strong solvent. phenomenex.comwindows.net

For the extraction of chlorophenols, reversed-phase sorbents are commonly employed. nih.gov Materials such as styrene-divinylbenzene polymers and graphitized carbon black have proven effective. nih.gov In one study, an ENVI-18 (C18-bonded silica) cartridge was found to be suitable for extracting various chlorophenols from water samples, achieving recoveries between 81.98% and 103.75% using a mixture of methanol and acetonitrile as the eluting solvent. Automation of the SPE process using instruments like the Dionex AutoTrace 280 can significantly save time, reduce solvent consumption, and improve reproducibility for methods like the U.S. EPA Method 528 for phenols in water. thermofisher.com

Table 2: SPE Sorbents and Conditions for Chlorophenol Extraction

Sorbent Material Sample Matrix Eluting Solvent Recovery Rate Reference
ENVI-18 (C18) Water Methanol:Acetonitrile (1:1) 81.98 - 103.75%
Graphitized Carbon Black Drinking Water Not Specified Not Specified nih.gov

Liquid-Liquid Microextraction (LLME) techniques have gained popularity as miniaturized, solvent-reducing alternatives to traditional liquid-liquid extraction. Dispersive liquid-liquid microextraction (DLLME) is a notable example, characterized by its speed, simplicity, and high enrichment factor. tandfonline.com

In a typical DLLME procedure, a small volume of an extraction solvent is mixed with a disperser solvent and rapidly injected into the aqueous sample. youtube.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the extraction solvent. youtube.com The mixture is then centrifuged to separate the phases, and a small volume of the analyte-rich extraction solvent is collected for analysis. youtube.com

Recent innovations in DLLME for chlorophenol analysis include the use of hydrophobic deep eutectic solvents (DESs) as green and efficient extraction solvents. tandfonline.com A study demonstrated a DES-based DLLME method for three chlorophenols in wastewater, achieving good recoveries (90.8% to 93.0%) and low limits of detection (<0.05 µg/mL). tandfonline.com Another advancement is the up-and-down shaker-assisted DLLME (UDSA-DLLME), which avoids the need for a disperser solvent. nih.gov This method uses a shaker to create a homogeneous emulsion, allowing for simultaneous extraction and derivatization in as little as one minute. nih.gov For five chlorophenols, this technique yielded detection limits ranging from 0.05 to 0.2 μg L⁻¹ and relative recoveries in real water samples from 90.3% to 117.3%. nih.gov

Derivatization is a crucial step in the analysis of polar compounds like this compound, particularly when using gas chromatography (GC). oup.com This chemical modification process converts the analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity. oup.com

Common derivatization strategies for chlorophenols include acetylation and silylation.

Acetylation: This involves reacting the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride or methyl chloroformate. nih.govoup.comtandfonline.com The reaction is typically performed under alkaline conditions to form the more reactive phenolate ion. oup.com Acetylation reduces peak tailing and enhances the response of detectors like the electron-capture detector (ECD). oup.com

Silylation: This is another widely used technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. nih.govresearchgate.net Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. nih.gov A key advantage of silylation is that the reaction can be extremely fast; for example, with BSTFA in acetone, the derivatization of chlorophenols can be completed quantitatively within 15 seconds at room temperature. nih.gov This allows for rapid sample throughput for GC-MS analysis. nih.gov

These derivatization reactions can be performed either before extraction or simultaneously with the extraction process, as seen in some DLLME methods. nih.govtandfonline.com The choice of derivatization reagent and reaction conditions is optimized to ensure high reaction yield and stability of the resulting derivatives. tandfonline.comnih.gov

Table 3: Common Derivatization Reagents for Chlorophenol Analysis

Derivatization Method Reagent Resulting Derivative Analytical Technique Reference
Acetylation Acetic Anhydride Acetyl Ester GC-ECD, GC-MS nih.govoup.com
Acetylation Methyl Chloroformate Methyl Carbonate Ester GC-MS tandfonline.com
Silylation Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl Ether GC-MS nih.gov

Environmental Occurrence, Fate, and Transport of 4 Butyl 2 Chlorophenol

Occurrence in Aquatic and Terrestrial Environments

The occurrence of specific chlorophenol congeners in the environment is dependent on their industrial use and formation as byproducts. General monitoring of aquatic and terrestrial systems has identified numerous chlorophenolic compounds, though specific data for 4-Butyl-2-chlorophenol is not widely documented in available scientific literature.

Once released into the environment, the distribution of chlorophenols between water, soil, and sediment is governed by their physicochemical properties. The hydrophobicity of this compound, suggested by its alkyl and chloro substituents, would imply a tendency to adsorb to organic matter in soil and sediment. However, specific studies quantifying the levels of this compound in soil and sediment matrices have not been identified in the existing literature. Research on a related compound, 4-tert-butylphenol, has shown its distribution in river and marine sediments, indicating the potential for alkylated phenols to accumulate in these environmental compartments. nih.gov

Environmental Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. Biodegradation by microorganisms is a primary mechanism for the breakdown of chlorophenols in the environment.

Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. The degradation of chlorophenols can occur under both aerobic and anaerobic conditions, with the specific pathway influenced by the microbial species present and the environmental conditions.

Under aerobic conditions, the microbial degradation of chlorophenols typically begins with an oxidative attack on the aromatic ring. While specific pathways for this compound have not been detailed, the degradation of analogous compounds such as 4-chlorophenol (B41353) proceeds through well-characterized intermediates. nih.gov

Hydroquinone (B1673460) Pathway: This pathway involves the initial hydroxylation of the chlorophenol to form a chlorohydroquinone. Subsequent enzymatic reactions lead to the removal of the chlorine atom and ring cleavage. For 4-chlorophenol, this pathway leads to the formation of hydroquinone. acs.org

Catechol Pathways: Alternatively, chlorophenols can be hydroxylated to form chlorocatechols. nih.gov The aromatic ring of these intermediates is then cleaved by dioxygenase enzymes. This can occur through two main routes:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups.

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov The degradation of 4-chlorophenol can proceed via the formation of 4-chlorocatechol, which is then funneled into central metabolic pathways. nih.govacs.org

The presence of the butyl group on this compound may influence the specific enzymes involved and the rate of degradation. Studies on 4-alkylphenols have shown that bacteria can degrade these compounds via a meta-cleavage pathway. nih.gov

General Aerobic Degradation Pathways for Chlorophenols
PathwayInitial StepKey IntermediateRing Cleavage Type
Hydroquinone PathwayHydroxylation (para-position)Chlorohydroquinone / HydroquinoneVaries
Catechol Ortho-cleavage PathwayHydroxylationChlorocatecholIntradiol (ortho)
Catechol Meta-cleavage PathwayHydroxylationChlorocatecholExtradiol (meta)

In the absence of oxygen, the microbial degradation of chlorophenols often proceeds through different mechanisms. A key initial step under anaerobic conditions is reductive dechlorination, where the chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom. This process reduces the toxicity of the compound and can make the resulting phenol (B47542) more amenable to subsequent anaerobic degradation. While this is a common pathway for many chlorinated phenols, specific studies detailing the anaerobic biotransformation of this compound are lacking. Research on other chlorophenols has shown that the position of the chlorine atom can significantly affect the rate of anaerobic degradation.

Microbial Biodegradation Mechanisms

Role of Specific Microbial Consortia

The biodegradation of persistent organic pollutants like chlorophenols is often more effectively carried out by microbial consortia than by individual microbial strains. nih.gov This is because different species within the consortium can play distinct functional roles, leading to a more complete and faster degradation of the target compound. nih.gov Microbial consortia can enhance biodegradation through several mechanisms, including synergistic metabolic pathways where one member degrades intermediates produced by another, the production of biosurfactants to increase pollutant bioavailability, and self-regulation to adapt to the contaminant. nih.gov

While specific studies focusing exclusively on the degradation of this compound by microbial consortia are not extensively detailed in the provided research, the principles of chlorophenol biodegradation by mixed microbial communities are well-established. For instance, a defined microbial consortium has demonstrated the ability to efficiently degrade various monochlorophenols and 2,4-dichlorophenol (B122985), both individually and in mixtures. nih.gov Such consortia often follow ortho- and meta-cleavage pathways to break down the aromatic ring. nih.gov The degradation of one chlorophenol can be influenced by the presence of another; for example, the biodegradation of 2,4-dichlorophenol was observed to increase in the presence of 2-chlorophenol (B165306), likely due to structural similarities inducing the necessary enzymes. nih.gov

Research on other complex compounds has identified specific genera known for their degradative capabilities. Consortia containing genera such as Pseudomonas, Cupriavidus, Sphingomonas, and Mycobacterium have been noted for their ability to degrade various chlorophenols, including 4-chlorophenol and 2,4,6-trichlorophenol. mdpi.com These bacteria are often key players in the functional metabolic pathways that lead to the breakdown of these persistent chemicals. The use of sludge from wastewater treatment plants as an inoculum has shown that Proteobacteria is often the dominant phylum in microbial communities capable of degrading 2,4,6-trichlorophenol. mdpi.com

Photolytic and Radiolytic Decomposition in Environmental Systems

Photolytic and radiolytic processes are significant abiotic degradation pathways for chlorophenols in the environment. These processes involve the breakdown of chemical compounds by light (photolysis) or ionizing radiation (radiolysis).

Photolytic Decomposition: The photolysis of chlorophenols can be influenced by factors such as pH. For 2-chlorophenol, the quantum yield for the disappearance of the undissociated form was found to be 10 times less than that for the dissociated (phenolate) form when irradiated with UV light. nih.gov This indicates that in more alkaline waters, photolytic degradation may be more rapid. The primary atmospheric fate for chlorophenols is reaction with photochemically-produced hydroxyl radicals (•OH), with an estimated half-life of 3.3 days for 2-chlorophenol. nih.gov

Radiolytic Decomposition: Radiolysis of water produces highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•), which can effectively degrade recalcitrant organic pollutants. Studies on 4-chlorophenol (4-CP) have shown that its degradation by gamma-radiolysis under conditions favoring •OH oxidation leads to the formation of intermediates like 4-chlorocatechol and hydroquinone. northwestern.edu When conditions favor reduction by hydrated electrons, phenol is the major intermediate. northwestern.edu The degradation rate for 4-CP mediated by hydroxyl radicals is relatively similar at pH 3.0 and 6.1 but slower at pH 9.1. northwestern.edu For 2,4-dichlorophenol, radiolytic degradation has been shown to follow pseudo-first-order reaction kinetics, with the largest degradation occurring in oxygen-free solutions due to both oxidation and reduction reactions. nih.gov

A comparative study of 4-chlorophenol degradation by radiolysis and TiO2-assisted photocatalysis found that while both processes involve hydroxyl radical oxidation, photocatalysis also involves direct electron transfer and surface chemical reactions. northwestern.edu

Abiotic Chemical Transformation Processes

Beyond photolysis and radiolysis, other abiotic chemical transformations can contribute to the fate of this compound in the environment. These processes primarily include hydrolysis and oxidation.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many substituted phenols, this is not a major degradation pathway under typical environmental conditions. For example, 4-tert-butylphenol, a structurally similar compound, is not expected to degrade by hydrolysis due to the lack of hydrolysable functional groups and has been shown to be stable in water at pH levels of 4, 7, and 9. industrialchemicals.gov.au Given the stable nature of the aromatic ring and the carbon-chlorine bond in this compound, significant hydrolysis is unlikely to be a primary transformation process.

Oxidation: Chemical oxidation can occur through reactions with various oxidants present in the environment, such as ozone or manganese oxides in soils and sediments. Chlorophenols can undergo oxidation reactions, which can be a pathway for their transformation. cymitquimica.com The presence of the electron-donating hydroxyl and butyl groups on the aromatic ring can influence its susceptibility to electrophilic attack and oxidation.

Sorption and Desorption Dynamics in Environmental Media

Sorption to soil, sediment, and sludge is a critical process that governs the transport, bioavailability, and ultimate fate of chlorophenols in the environment. researchgate.net The tendency of a chemical to sorb is often related to its hydrophobicity, which can be estimated by its octanol-water partition coefficient (Log Kow). This compound has a calculated XLogP3-AA value of 3.9, indicating a significant tendency to partition into organic phases rather than water. nih.gov

Studies on other hydrophobic ionizable chlorophenols, such as trichlorophenol and pentachlorophenol, have demonstrated that sorption intensity increases linearly with the organic matter content of the sorbent (soil or sediment) and decreases with increasing pH. nih.gov As the pH increases above the pKa of the phenol, the compound becomes ionized, increasing its water solubility and reducing its tendency to sorb to organic matter. The sorption behavior can also differ between terrestrial and marine environments, suggesting that the type and origin of organic matter influence the sorption capacity. nih.gov

The sorption and desorption process can exhibit hysteresis, where the desorption of the compound is slower or less complete than its initial sorption. mdpi.com This can be caused by the irreversible binding of the molecule to soil organic matter or its entrapment within the microporous structure of soil aggregates. mdpi.com This retention can lead to the long-term persistence of the compound in the soil or sediment matrix.

Compound GroupTypical Log KocFactors Influencing Sorption
Dichlorophenols2.5 - 3.5Organic carbon content, pH, soil mineralogy
Trichlorophenols3.0 - 4.0Organic carbon content, pH, clay content
Pentachlorophenol~5.0Organic carbon content, pH

This table is illustrative, based on the general behavior of chlorophenols.

Bioaccumulation Potential in Non-Mammalian Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than is found in the surrounding environment. For chlorophenols, the potential to bioaccumulate generally increases with the degree of chlorination and hydrophobicity (higher Log Kow). waterquality.gov.au

While specific bioconcentration factor (BCF) data for this compound in non-mammalian organisms is limited in the provided results, data for related compounds can provide insight. For instance, 4-tert-butylphenol, which is structurally similar, is not considered to be bioaccumulative. industrialchemicals.gov.au However, it has been detected in various aquatic organisms. One study found concentrations in prawn (21.3 ng/g wet weight), crab (24 ng/g wwt), and various clams and fish, indicating that uptake occurs. industrialchemicals.gov.au

Studies on other chlorophenols show a range of bioaccumulation potentials. Fathead minnows exposed to 2,4,5-trichlorophenol showed bioconcentration factors of around 1800. waterquality.gov.au For pentachlorophenol, BCFs between 60 and 5000 have been reported for invertebrates and between 200 and 15,000 for fish. waterquality.gov.au Chlorinated guaiacols, which are also byproducts of industrial processes, have been shown to actively accumulate in aquatic biota, including fish. nih.gov Given its Log Kow of approximately 3.9, this compound would be expected to have a moderate potential to bioaccumulate in aquatic organisms. nih.gov Fish can accumulate these compounds from the surrounding water through respiration, making the gills a primary organ for exposure and potential deposition. mdpi.com

Ecotoxicological Investigations of 4 Butyl 2 Chlorophenol on Environmental Biota

Effects on Aquatic Organisms

The introduction of chlorophenols and alkylphenols into aquatic environments is a cause for concern due to their potential toxicity to a wide range of organisms. nih.govgov.bc.ca These compounds can persist in the environment and accumulate in aquatic life, leading to a variety of adverse effects. nih.govaku.edu.tr

While direct studies on the impact of 4-Butyl-2-chlorophenol on microalgae are not available, research on related compounds indicates a potential for toxicity. For instance, studies on other chlorophenols have demonstrated inhibitory effects on the growth of various microalgal species. The toxicity is often dependent on the degree and position of chlorine substitution on the phenol (B47542) ring.

Table 1: Microalgal Growth Inhibition by Related Phenolic Compounds

No specific data was found for this compound. The following table is illustrative of the types of data available for other phenolic compounds.

CompoundTest SpeciesEndpointEffective Concentration (mg/L)Reference
2,4-Dichlorophenol (B122985)Scenedesmus quadricaudaEC50 (72h, growth)8.2Fictional Data for Illustration
4-tert-ButylphenolPseudokirchneriella subcapitataEC50 (72h, growth)1.4Fictional Data for Illustration

Studies on the acute toxicity of various phenolic compounds to the freshwater invertebrate Daphnia magna have been conducted. These studies are crucial for understanding the potential impact of such chemicals on aquatic food webs. Research on a range of phenols indicates that their toxicity to Daphnia magna can vary significantly. nm.gov

For example, a study on various phenols determined the 24-hour and 48-hour EC50 (the concentration at which 50% of the population is immobilized). nm.gov While data for this compound is absent, the results for other chlorophenols and butylphenols provide an indication of the potential toxicity.

Table 2: Acute Toxicity of Various Phenols to Daphnia magna

Compound24-h EC50 (mg/L)48-h EC50 (mg/L)Reference
2-Chlorophenol (B165306)8.05.6 nm.gov
2-sec-Butylphenol5.03.5 nm.gov
4-tert-Butylphenol4.83.2 industrialchemicals.gov.au

This table presents data for related compounds to infer the potential toxicity of this compound.

The developmental stages of fish are particularly sensitive to chemical stressors. Studies on related alkylphenols and chlorophenols have revealed a range of adverse effects on fish embryos and larvae. nih.govresearchgate.net These effects can include mortality, developmental abnormalities, and impacts on the endocrine system. aku.edu.trnih.gov

For instance, research on 4-tert-butylphenol has demonstrated developmental toxicity in zebrafish (Danio rerio) embryos, including reduced hatchability, morphological abnormalities, cardiotoxicity, and hypopigmentation at concentrations as low as 3 µM. nih.govresearchgate.net Another study on 2,6-di-tert-butylphenol also showed developmental toxicity in zebrafish embryos, leading to delayed incubation, reduced survival rate, and an increased malformation rate. nih.govsemanticscholar.org Similarly, various chlorophenols have been shown to be embryotoxic to zebrafish, with 2,4-Dichlorophenol being more toxic than 2-Chlorophenol. guilan.ac.ir

Table 3: Developmental Toxicity of Related Phenolic Compounds in Zebrafish (Danio rerio)

CompoundExposure ConcentrationObserved EffectsReference
4-tert-Butylphenol3, 6, and 12 µMReduced embryo hatchability, morphological abnormalities, cardiotoxicity, hypopigmentation. nih.govresearchgate.net
2,6-di-tert-butylphenolNot specifiedDelayed incubation, reduced survival rate, increased malformation rate. nih.govsemanticscholar.org
2-Chlorophenol8.378 mg/L (48-h LC50)Embryo mortality and teratogenicity. guilan.ac.ir
2,4-Dichlorophenol6.558 mg/L (48-h LC50)Embryo mortality and teratogenicity. guilan.ac.ir

Impacts on Terrestrial Microorganisms and Plant Systems

The fate and effects of chemical compounds in terrestrial ecosystems are critical for soil health and plant productivity. While specific data for this compound is lacking, studies on related compounds provide insights into potential impacts.

Chlorophenols can impact the structure and function of soil microbial communities. nih.gov The introduction of such compounds can lead to shifts in microbial populations, with some species being inhibited while others, capable of degrading the pollutant, may proliferate. eeer.orgeeer.org

A study on the impact of various chlorophenols on an acidic forest soil found that high concentrations of 2-monochlorophenol and 2,4,6-trichlorophenol led to a decrease in cumulative respirometric values and changes in bacterial and fungal community composition. nih.gov In another study, the degradation of 4-tert-butylphenol by a Penicillium species was observed in contaminated soil, with an increase in the viable cell count of fungi during the degradation process. researchgate.net The degradation of alkylphenols in the soil is influenced by various environmental factors, including pH, temperature, and the presence of oxygen. eeer.orgeeer.org

Table 4: Effects of Related Phenolic Compounds on Soil Microbial Communities

CompoundSoil TypeKey FindingsReference
2-MonochlorophenolAcidic forest soilDecrease in respirometric values and changes in microbial community at high concentrations. nih.gov
2,4,6-TrichlorophenolAcidic forest soilDecrease in respirometric values and changes in microbial community at high concentrations. nih.gov
4-tert-ButylphenolArtificially contaminated soilComplete degradation by Penicillium sp. CHY-2 within three weeks, with an increase in fungal viable cell count. researchgate.net

A study on the phytotoxic effects of 4-chlorophenol (B41353) and 2,4-dichlorophenol on the germination of Phaseolus vulgaris (bean) and Zea mays (maize) found that both compounds, particularly 2,4-dichlorophenol, negatively affected the germination rate index, with beans being more sensitive than maize. scirp.org Another allelochemical, 2,4-di-tert-butylphenol, has been shown to have phytotoxic effects on the seedling growth of the grassy weed Leptochloa chinensis and the broadleaf weed Hedyotis verticillata, causing abnormal and shorter root hairs. ukm.my The phytotoxic properties of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol have also been demonstrated to interfere with the germination and seedling growth of both monocotyledonous and dicotyledonous plants. mdpi.com

Table 5: Phytotoxicity of Related Phenolic Compounds

CompoundTest SpeciesObserved EffectsReference
4-ChlorophenolPhaseolus vulgaris, Zea maysAffected the index of germination rate. scirp.org
2,4-DichlorophenolPhaseolus vulgaris, Zea maysMore toxic than 4-chlorophenol, affecting germination and root growth. scirp.org
2,4-di-tert-ButylphenolLeptochloa chinensis, Hedyotis verticillataAbnormal and shorter root hairs, lamina wilting and necrosis. ukm.my

Enzyme-Level and Cellular Responses in Environmental Species (e.g., enzyme activity, metabolic shifts)

The ecotoxicological impact of this compound on environmental biota can be understood by examining its effects at the subcellular level, specifically on enzyme activities and cellular metabolism. While direct research on this compound is limited, studies on structurally similar phenolic compounds provide insights into its likely mechanisms of toxicity. The primary modes of action for chlorophenols in aquatic organisms often involve oxidative stress, disruption of enzyme function, and alterations in metabolic pathways.

Chlorophenols are known to induce the production of reactive oxygen species (ROS) within cells, leading to oxidative stress. nih.gov This occurs when the generation of ROS overwhelms the antioxidant defense systems of an organism. Key antioxidant enzymes that are often affected include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). Elevated or inhibited activities of these enzymes serve as biomarkers for exposure to contaminants like this compound. For instance, a study on the related compound 2,4-di-tert-butylphenol in the Asian Clam (Corbicula fluminea) demonstrated an imbalance in the antioxidant system, characterized by elevated oxidative stress and inflammation. nih.gov

Metabolic shifts are also a common cellular response to chemical stressors. Exposure to phenolic compounds can alter metabolic pathways related to energy production and detoxification. For example, changes in the activity of metabolic enzymes can indicate a cellular response to toxicity. In the case of 2,4-di-tert-butylphenol, exposure led to an inflammatory response in the digestive glands of the Asian Clam, indicating a significant cellular stress response. nih.gov

The following interactive table summarizes potential enzyme-level and cellular responses in environmental species based on studies of analogous compounds.

Organism Type Enzyme/Cellular Process Observed Effect with Analogue Compounds Potential Implication for this compound Exposure
FishAntioxidant Enzymes (e.g., SOD, CAT)Inhibition of antioxidant systems nih.govIncreased oxidative stress and cellular damage.
Invertebrates (e.g., Clams)Oxidative Stress Markers (e.g., ROS, MDA)Upregulation of ROS and MDA nih.govLipid peroxidation and membrane damage.
Invertebrates (e.g., Clams)Inflammatory FactorsUpregulation of pro-inflammatory factors nih.govCellular inflammation and tissue damage.
AlgaePhotosynthesisReduced chlorophyll contentInhibition of growth and primary productivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. For emerging contaminants like this compound, where extensive empirical ecotoxicity data may be lacking, QSAR models are valuable tools for risk assessment. These models establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its toxicological endpoint.

Several QSAR studies have been conducted on phenols and chlorophenols, providing a framework for predicting the ecotoxicity of this compound. The toxicity of these compounds to aquatic organisms is often correlated with descriptors such as the logarithm of the octanol-water partition coefficient (log Kow), which represents the compound's hydrophobicity, and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO). researchgate.net

A higher log Kow value generally indicates a greater potential for bioaccumulation and toxicity, as the compound can more readily partition into the lipid-rich tissues of organisms. Electronic descriptors such as ELUMO can provide insights into the reactivity of the molecule and its potential to interact with biological macromolecules. For phenols and anilines, QSAR models have shown that toxicity can be related to both hydrophobicity and intracellular reactivity. researchgate.net

For a class of substituted phenols, a robust QSAR model was developed for their acute toxicity to Rana japonica tadpoles, incorporating log Kow, ELUMO, heat of formation (HOF), and molecular connectivity indices. nih.gov Such models can be used to estimate the toxicity of this compound based on its calculated descriptor values.

The following interactive table presents a hypothetical QSAR prediction for the acute toxicity of this compound to a standard aquatic organism, based on a generic QSAR model for substituted phenols.

Compound log Kow (Predicted) ELUMO (Predicted) Predicted Acute Toxicity (LC50, mg/L)
This compound4.2-0.5 eV1.5

Note: The values in this table are illustrative and derived from general QSAR models for substituted phenols. The actual ecotoxicity of this compound may vary and would require experimental validation.

QSAR models provide a valuable predictive tool for assessing the potential environmental risk of this compound. However, the accuracy of these predictions is dependent on the quality and applicability domain of the model. Therefore, predictions should be interpreted with caution and, where possible, validated with experimental data.

Advanced Remediation and Removal Technologies for 4 Butyl 2 Chlorophenol from Contaminated Matrices

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of organic pollutants like 4-Butyl-2-chlorophenol into less harmful substances such as carbon dioxide, water, and inorganic ions.

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be significantly enhanced by the application of ultraviolet (UV) or solar light, a process known as photo-Fenton.

The photo-Fenton process has demonstrated high efficiency in degrading chlorophenolic compounds. Studies on similar compounds like p-chlorophenol have shown that the photo-Fenton reaction is a highly effective treatment process, particularly under acidic conditions, leading to a rapid degradation rate. nih.gov The reaction is influenced by several factors including pH, the concentration of hydrogen peroxide, and the amount and type of iron salt used. nih.gov For instance, in the degradation of a mixture containing phenol (B47542) and 2,4-dichlorophenol (B122985), the photo-Fenton process achieved about 85% dissolved organic carbon (DOC) removal in 180 minutes. ufrn.br The optimal pH for the photo-Fenton process is typically around 3. nih.govufrn.br

The degradation of 4-chlorophenol (B41353) by the photo-Fenton process has been shown to be more efficient than other AOPs like the Fenton process or UV/H₂O₂ alone. semanticscholar.org The degradation pathway often involves the formation of intermediates such as 4-chlorocatechol and 4-chlororesorcinol. semanticscholar.org It is important to note that while some studies suggest the reaction proceeds through a homogeneous route via dissolved metal ions, the potential for heterogeneous catalysis also exists. whiterose.ac.uk

Table 1: Comparative Efficiency of Fenton and Photo-Fenton Processes for Chlorophenol Degradation

Process Target Compound(s) Key Findings Reference
Fenton 2-chlorophenol (B165306) Maximum DOC removal of 39%. nih.gov
Photo-Fenton (UV) p-chlorophenol Accelerated oxidation rate by 5-9 times compared to UV/H₂O₂. Optimum pH 3. nih.gov
Photo-Fenton (Solar) Phenol, 2,4-D, 2,4-DCP ~85% DOC removal in 180 minutes. ufrn.br
Photo-Fenton 4-chlorophenol Highest removal efficiency compared to Fenton and UV/H₂O₂. semanticscholar.org

Heterogeneous photocatalysis using semiconductor materials is another promising AOP for the degradation of organic pollutants. tandfonline.com When a semiconductor, such as titanium dioxide (TiO₂), is irradiated with light of sufficient energy, electron-hole pairs are generated, which then react with water and oxygen to produce hydroxyl radicals and other reactive species. tandfonline.comnih.gov

The photocatalytic degradation of chlorophenols has been extensively studied. For 4-chlorophenol, modifying TiO₂ with transition metals like molybdenum (Mo) and tungsten (W) has been shown to enhance photocatalytic activity due to increased surface area and improved charge separation. semanticscholar.orgnih.gov Similarly, tin-modified TiO₂ photocatalysts have demonstrated superior catalytic activity for the degradation of 4-chlorophenol, with the reaction following pseudo-first-order kinetics. nih.govrsc.org The enhanced efficiency is attributed to the generation of energy levels that inhibit the recombination of electron-hole pairs. nih.gov

Graphitic carbon nitride (GCN)-based nanocomposites have also been effectively used for the visible-light-driven photocatalytic degradation of 4-chlorophenol. mdpi.com The degradation kinetics in photocatalytic systems are often described by the Langmuir-Hinshelwood model. acs.org The process involves the generation of various reactive oxygen species, including hydroxyl radicals, which attack the pollutant molecule, leading to its degradation into intermediates and eventually mineralization products like CO₂, H₂O, and HCl. mdpi.com

Table 2: Research Findings on Photocatalytic Degradation of Chlorophenols

Photocatalyst Target Compound Light Source Key Findings Reference
Mo-TiO₂ and W-TiO₂ 4-chlorophenol UV Better activity than undoped TiO₂ due to high surface area and enhanced charge separation. semanticscholar.orgnih.gov
Tin-modified TiO₂ 4-chlorophenol UV (254 nm) Superior catalytic activity, fits pseudo-first-order kinetics. nih.govrsc.org
GCN/Ag₂CrO₄ 4-chlorophenol Royal Blue LED (450 nm) Enhanced photocatalytic degradation with a rate constant of 2.64 × 10⁻² min⁻¹. mdpi.com

Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form highly reactive hydroxyl radicals, especially at high pH. eolss.net Ozone-based AOPs, which include combinations of ozone with UV radiation, hydrogen peroxide, or catalysts, are employed to enhance the generation of these radicals. eolss.nete3s-conferences.org

The ozonation of p-chlorophenol has been studied, and the results indicate that pH influences the reactivity of the system. nih.gov Catalytic ozonation, for example using a MnOx/γ-Al₂O₃/TiO₂ catalyst for 4-chlorophenol, has been shown to achieve almost complete decomposition within 30 minutes and high mineralization (94.1%) within 100 minutes. nih.gov The primary degradation mechanism in this case was identified as oxidation by hydroxyl radicals. nih.gov The degradation pathway involves hydroxylation to form intermediates like hydroquinone (B1673460), 4-chlororesorcinol, and 4-chlorocatechol, which are further oxidized to low molecular weight acids. nih.gov

Combining ozonation with other processes can lead to synergistic effects. For instance, in the degradation of 2,4-Dichlorophenol, both non-catalytic and catalytic ozonation in a bubble column reactor achieved very high degradation percentages (over 99%). Ozone-based AOPs are particularly effective for degrading pharmaceutical micropollutants and can be integrated with biological treatments for enhanced wastewater treatment. e3s-conferences.org

Sonochemical degradation occurs through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of pollutants and the formation of hydroxyl radicals from water sonolysis.

The ultrasonic degradation of 4-chlorophenol has been investigated, with studies indicating that hydroxyl radicals are the primary reactive species responsible for its degradation. epa.gov The dominant mechanism is the reaction of the substrate with •OH radicals at the bubble-liquid interface. epa.gov Combining ultrasound with photolysis (photosonochemical degradation) can result in increased efficiency compared to the individual processes. epa.gov This synergistic effect may be due to multiple oxidative processes, including direct photochemical action, sonochemistry, and reactions with ozone produced by UV irradiation of dissolved air. epa.gov

A study on the degradation of 4-chloro 2-aminophenol, a similar compound, using a combination of ultrasound, UV, and ozone (US + UV + O₃) demonstrated that this combined process was the most effective, achieving complete removal in an ultrasonic horn setup. researchgate.net The degradation kinetics for all the investigated approaches followed first-order kinetics. researchgate.net The combination of ultrasound with the Fenton process (sono-Fenton) has also been shown to be effective for the degradation of various organic pollutants. nih.govresearchgate.net

Gamma irradiation is an AOP that utilizes high-energy gamma rays to induce the radiolysis of water, generating a mixture of reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). These species can effectively degrade a wide range of organic pollutants.

The radiolytic degradation of 4-chlorophenol has been studied to elucidate its oxidation mechanism and kinetics. northwestern.edu When oxidation is favored by hydroxyl radicals, significant concentrations of 4-chlorocatechol and hydroquinone are formed as intermediates. northwestern.edu In contrast, under conditions favoring reduction by hydrated electrons, phenol is the major intermediate. northwestern.edu The degradation rate mediated by hydroxyl radicals is similar at pH 3.0 and 6.1 but is slower at pH 9.1. northwestern.edu

Studies on 2,4-dichlorophenol have shown that radiolytic degradation follows pseudo-first-order reaction kinetics. nih.gov The degradation efficiency is influenced by the initial concentration of the pollutant and the presence or absence of oxygen. nih.gov A comparative study of radiolytic and TiO₂-assisted photocatalytic degradation of 4-chlorophenol found that while both processes involve hydroxyl radical oxidation, photocatalysis also involves direct electron transfer and surface chemical reactions. northwestern.eduacs.org

Adsorption Techniques using Novel Materials

Adsorption is a widely used technique for the removal of organic pollutants from water due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

Activated carbon, due to its high surface area and porous structure, is a common adsorbent for phenolic compounds. The adsorption of chlorophenols, including 4-chlorophenol, onto granular activated carbon has been shown to be an effective removal method. researchgate.net The adsorption process is influenced by factors such as the initial concentration of the pollutant, contact time, solution pH, and temperature. nih.gov Adsorption of chlorophenols is generally more favorable under acidic pH conditions. researchgate.netnih.gov

The equilibrium of the adsorption process is typically described by isotherm models such as the Langmuir and Freundlich models. nih.govresearchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. The kinetics of adsorption, which describe the rate of pollutant uptake, are often evaluated using pseudo-first-order and pseudo-second-order models. nih.govmdpi.com For the adsorption of various trichlorophenols on activated carbons derived from agricultural waste (like oil palm empty fruit bunches and coconut husks), the pseudo-second-order kinetic model and the Freundlich or Langmuir isotherms have been found to provide the best fit to the experimental data. nih.gov This indicates that the adsorption process is complex and can be governed by factors like particle diffusion. nih.gov

Table 3: Adsorption Isotherm and Kinetic Models for Chlorophenol Removal by Activated Carbon

Adsorbent Target Compound Best Fit Isotherm Model Best Fit Kinetic Model Reference
Oil Palm Empty Fruit Bunch AC 2,4,6-trichlorophenol Freundlich, Redlich-Peterson Pseudo-second-order nih.gov
Coconut Husk AC 2,4,6-trichlorophenol Langmuir Pseudo-second-order
Acid-activated Clay Phenol, 4-chlorophenol - First-order researchgate.net

Activated Carbon Adsorption

Activated carbon is a widely utilized adsorbent in water treatment due to its high surface area and porous structure, which allows for the effective removal of various organic contaminants. The process involves the physical adhesion of molecules from a liquid phase onto the surface of the carbon. For phenolic compounds, adsorption is influenced by factors such as the compound's molecular weight, solubility, and the surface chemistry of the activated carbon.

Studies on compounds structurally similar to this compound, such as 4-chlorophenol and 2,4,6-trichlorophenol, have demonstrated the effectiveness of activated carbon adsorption. jksus.orgnih.gov The adsorption capacity is typically evaluated using isotherm models like the Langmuir or Freundlich models, which describe the equilibrium distribution of the adsorbate between the liquid and solid phases. For instance, research on 4-chlorophenol removal using activated carbon derived from date pits showed a maximum uptake of 525 mg/g and followed the Langmuir model. nih.gov The efficiency of the process is also dependent on pH, with optimal removal often occurring at specific pH values. nih.gov While these findings are indicative, specific isotherm constants and kinetic data for this compound are not available.

Table 1: Factors Influencing Activated Carbon Adsorption of Phenolic Compounds

Parameter Influence on Adsorption Rationale
Surface Area & Porosity Higher surface area generally increases adsorption capacity. Provides more sites for adsorbate molecules to attach.
Surface Chemistry Surface functional groups can enhance or hinder adsorption. Affects the polarity and electrostatic interactions between carbon and the contaminant.
Solution pH Affects the speciation of the phenolic compound and the surface charge of the carbon. Influences the electrostatic attraction or repulsion.
Temperature Can be exothermic or endothermic depending on the system. Affects the spontaneity and thermodynamics of the adsorption process.

| Presence of Other Organics | Can lead to competitive adsorption, reducing efficiency for the target compound. | Multiple compounds compete for the same limited adsorption sites. |

Nanomaterial Adsorbents

In recent years, various nanomaterials have been explored as alternative adsorbents to activated carbon, often exhibiting enhanced performance due to their unique properties like high surface-area-to-volume ratios and tunable surface functionalities. Materials such as carbon nanotubes, graphene, and magnetic nanoparticles have been investigated for the removal of organic pollutants.

For example, magnetic chitosan, a nanocomposite, has been successfully used for the removal of 4-tert-butylphenol from water samples. frontiersin.org This material offers the dual benefit of high adsorption capacity and easy separation from the solution using a magnetic field. The adsorption process for 4-tert-butylphenol onto magnetic chitosan was found to follow pseudo-second-order kinetics and the Langmuir isotherm model. frontiersin.org While these results are promising for related structures, dedicated studies are necessary to determine the efficacy of specific nanomaterials for the adsorption of this compound and to evaluate parameters like adsorption capacity and kinetics.

Biological Treatment and Bioremediation Strategies

Biological treatment methods utilize microorganisms to degrade hazardous organic compounds into less toxic substances. The effectiveness of bioremediation for chlorinated phenols depends on the specific microorganisms, the environmental conditions, and the chemical structure of the pollutant.

Bioreactor Design and Performance

Different bioreactor configurations are employed to optimize the biological degradation of pollutants. These include packed-bed reactors, sequencing batch reactors (SBRs), and airlift reactors. The design aims to maximize the contact between the microorganisms and the contaminant while maintaining optimal conditions for microbial activity (e.g., pH, temperature, nutrient levels).

Research on the biodegradation of related compounds, such as 4-butylphenol and 4-chlorophenol, has been conducted. For instance, a fungal strain, Penicillium sp. CHY-2, isolated from Antarctic soil, demonstrated the ability to effectively degrade 4-butylphenol and 4-chlorophenol at both low (4°C) and medium (15°C) temperatures. researchgate.net This suggests that fungal bioreactors could be a potential strategy, particularly in colder climates. However, the performance of such a system for the degradation of this compound, which contains both butyl and chloro functional groups, has not been documented. Key performance indicators for bioreactors, such as removal efficiency, hydraulic retention time (HRT), and pollutant loading rates, would need to be established through specific experimental work.

Integration of Biological and Physicochemical Processes

Studies have shown success in treating other chlorophenols by integrating photocatalysis with biological degradation. This sequential treatment can significantly reduce the time required for complete mineralization compared to using biological treatment alone. For 4-tert-butylphenol, photocatalytic degradation using various titania-based catalysts has been shown to be effective. nih.govmdpi.com The applicability and optimization of such an integrated system for this compound would depend on identifying an effective initial oxidation step that transforms the parent molecule into readily biodegradable products.

Computational and Theoretical Studies of 4 Butyl 2 Chlorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are employed to elucidate the electronic structure and predict the reactivity of 4-Butyl-2-chlorophenol. These calculations provide a detailed understanding of how the arrangement of atoms and electrons influences the molecule's chemical behavior.

The electronic properties of chlorophenols are significantly affected by the number and position of chlorine substituents. researchgate.net For this compound, the chlorine atom at the ortho position and the butyl group at the para position relative to the hydroxyl group are key determinants of its characteristics. The electron-withdrawing nature of the chlorine atom, through an inductive effect, influences the acidity of the phenolic hydroxyl group. researchgate.netacs.org Studies on various chlorophenols have shown that ortho-chloro substitution leads to the formation of an intramolecular hydrogen bond between the chlorine and the hydroxyl hydrogen, which can increase the stability of the molecule. researchgate.netacs.org

DFT calculations can be used to determine a range of quantum chemical descriptors that quantify the reactivity of the molecule. imist.ma These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. imist.ma The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Other calculated parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness provide further insights into the molecule's reactivity profile. imist.ma The electrostatic potential map, another output of these calculations, visualizes the electron density distribution and helps identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For this compound, the phenolic oxygen and the aromatic ring are expected to be electron-rich regions, while the hydrogen of the hydroxyl group is electron-poor.

Table 1: Illustrative Quantum Chemical Descriptors for a Substituted Phenol (B47542) (p-Chlorophenol) This table provides an example of the types of parameters calculated for chlorophenols using DFT methods (B3LYP/6-311G(d,p)). The values for this compound would be influenced by the additional butyl group.

ParameterValueUnit
HOMO Energy-6.58eV
LUMO Energy-0.89eV
Ionization Potential (I)6.58eV
Electron Affinity (A)0.89eV
Electronegativity (χ)3.73eV
Chemical Hardness (η)2.84eV
Electrophilicity Index (ω)2.45eV

Data sourced from theoretical analysis of para-substituted phenols. imist.ma

Molecular Dynamics Simulations for Environmental Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding how this compound interacts with components of the environment, such as water, soil organic matter, and biological membranes. MD simulations can provide atomic-level detail on the binding mechanisms, orientation, and dynamics of the molecule in these complex systems.

For instance, MD simulations can model the adsorption of this compound onto soil particles, a key process governing its environmental mobility and bioavailability. A recent study combined DFT calculations and MD simulations to investigate the adsorption of phenol and para-chlorophenol onto sepiolite (B1149698) clay. researchgate.net The simulations revealed that phenol forms a structured adsorption layer through hydrogen bonding and π-cation interactions. researchgate.net Para-chlorophenol, however, showed a more disordered arrangement due to steric hindrance from the chlorine atom. researchgate.net

Applying this methodology to this compound, one would expect the butyl group to introduce significant steric effects and hydrophobic interactions. MD simulations could predict how the molecule orients itself on a clay surface or within the matrix of soil organic matter. The butyl group would likely favor interactions with hydrophobic regions, while the hydroxyl and chloro groups would interact with polar or charged sites. These simulations can calculate key thermodynamic parameters, such as the binding free energy, which quantify the strength of the interaction between this compound and environmental surfaces.

MD simulations are also used to study the partitioning of molecules between different phases, such as water and octanol, to predict the octanol-water partition coefficient (log Kow), a measure of a chemical's lipophilicity. chemrxiv.org This is crucial for assessing its potential to bioaccumulate in organisms. By simulating this compound in a box of water and a box of octanol, the free energy of solvation in each solvent can be calculated, providing a theoretical estimate of its partitioning behavior.

Predictive Modeling for Environmental Fate and Ecotoxicity

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), are essential tools for assessing the environmental fate and ecotoxicity of chemicals when experimental data is limited. These models use the molecular structure of a chemical to predict its properties and effects.

The U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ is a widely used software package for predicting the physicochemical properties and environmental fate of organic chemicals. chemsafetypro.comchemistryforsustainability.org By inputting the structure of this compound, EPI Suite™ can estimate a variety of important parameters.

Table 2: Hypothetical EPI Suite™ Predictions for this compound This table illustrates the types of environmental fate and property data that can be generated using predictive models like EPI Suite™. The values are representative estimates for a molecule with this structure.

Property / EndpointPredicted ValueEPI Suite™ ProgramSignificance
Log Octanol-Water Partition Coefficient (log Kow)4.1KOWWIN™Predicts bioaccumulation potential.
Water Solubility50 mg/LWATERNT™Affects transport in aquatic systems.
Henry's Law Constant1.5 x 10-6 atm-m³/molHENRYWIN™Indicates potential for volatilization from water.
Soil Adsorption Coefficient (Koc)1500 L/kgKOCWIN™Predicts partitioning to soil and sediment.
Biodegradation ProbabilityLowBIOWIN™Suggests persistence in the environment.
Fish Bioconcentration Factor (BCF)350 L/kgBCFBAF™Estimates accumulation in aquatic organisms.
Atmospheric Oxidation Half-Life12 hoursAOPWIN™Predicts persistence in the air.

QSAR models are also developed to predict the toxicity of chemicals to various organisms. epa.gov For chlorophenols, toxicity has been shown to correlate with descriptors representing lipophilicity (log Kow), electronic effects (pKa, Hammett constants), and steric factors. nih.gov A QSAR model for the toxicity of chlorophenols to a specific cell line found that log Kow was a dominant predictive factor. nih.gov By calculating these molecular descriptors for this compound, its potential ecotoxicity can be estimated. These predictive models are crucial for prioritizing chemicals for further testing and for conducting risk assessments. pharmb.io

Reaction Pathway Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating the potential degradation pathways of this compound in the environment. Theoretical calculations can be used to map out the reaction mechanisms of processes like oxidation, hydrolysis, and biodegradation, identifying likely intermediates and final products.

Computational studies on chlorophenols have investigated their thermal degradation and reactions with atmospheric radicals like the hydroxyl radical (•OH). nih.gov These studies calculate the activation energies for different reaction pathways, such as the abstraction of the hydroxyl hydrogen or the displacement of the hydroxyl group. nih.gov For this compound, computational methods can determine the most energetically favorable sites for •OH attack on the aromatic ring, predicting the initial steps of its atmospheric oxidation.

Similarly, the degradation of chlorophenols during water treatment processes like ozonation has been studied, with computational chemistry helping to rationalize the observed reaction products. tandfonline.com Theoretical models can predict whether degradation proceeds via hydroxylation, dechlorination, or ring-opening pathways.

In the context of biodegradation, computational approaches can model the interaction of this compound with the active sites of bacterial enzymes known to degrade aromatic compounds. researchgate.net Molecular docking simulations, a type of computational method, can predict the binding affinity and orientation of the molecule within an enzyme's catalytic site. This can help to explain why some chlorophenols are more readily degraded than others and can suggest the initial enzymatic steps in the biodegradation pathway, such as hydroxylation or dehalogenation. These insights are valuable for understanding the persistence of this compound and for developing potential bioremediation strategies.

Q & A

Q. What are the recommended synthetic routes for 4-butyl-2-chlorophenol, and how can reaction efficiency be optimized?

Methodological Answer: this compound can be synthesized via Friedel-Crafts alkylation , adapting protocols from analogous chlorophenol derivatives. For example:

  • Step 1 : React 2-chlorophenol with 1-bromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (4:1) mobile phase.
  • Optimization : Adjust catalyst loading (10–20 mol%) and temperature (80–120°C) to balance yield and side-product formation (e.g., di-alkylated byproducts).
  • Characterization : Confirm structure via ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 0.9–1.6 ppm for butyl chain) and GC-MS (base peak at m/z 184 for molecular ion) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Use dichloromethane and aqueous NaOH (pH 10–12) to separate the phenolic compound from unreacted alkyl halides .
  • Distillation : Employ fractional distillation under reduced pressure (boiling point ~250–260°C at 1 atm) to isolate the product.
  • Column chromatography : Utilize silica gel with a gradient elution (hexane → hexane:ethyl acetate 9:1) to resolve residual impurities. Purity should exceed 95% as verified by HPLC (C18 column, acetonitrile:water 70:30, UV detection at 280 nm) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • IR : Confirm O-H stretch (~3200 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
    • Mass spectrometry : Look for molecular ion [M]⁺ at m/z 184 and fragment ions at m/z 141 (loss of butyl group) and m/z 77 (benzene ring) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol:water (1:1) and compare with reference data (e.g., CCDC entry for 4-tert-butyl-2-chlorophenol) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood due to volatility .
  • Toxicity mitigation : Acute oral toxicity (LD₅₀ ~500 mg/kg in rats) necessitates strict waste segregation. Neutralize spills with 10% sodium bicarbonate .
  • Storage : Keep in amber glass bottles at 4°C under inert gas (N₂ or Ar) to prevent oxidation .

Q. What analytical methods are suitable for quantifying this compound in environmental samples?

Methodological Answer:

  • Sample preparation : Extract using solid-phase extraction (SPE) with C18 cartridges and elute with methanol .
  • Quantification :
    • GC-MS : Use a DB-5MS column (30 m × 0.25 mm), splitless injection, and SIM mode for m/z 184 .
    • HPLC-UV : Employ a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile:water 65:35) .

Advanced Research Questions

Q. How does the alkyl chain length (butyl vs. tert-butyl) influence the physicochemical properties of 2-chlorophenol derivatives?

Methodological Answer:

  • Lipophilicity : Measure logP values via shake-flask method; 4-butyl derivatives exhibit higher logP (~3.5) than tert-butyl analogs (~3.0) due to linear chain flexibility .
  • Thermal stability : Perform TGA analysis; linear butyl chains degrade at ~200°C, while branched tert-butyl groups stabilize up to ~250°C .
  • Bioactivity : Compare antimicrobial efficacy (e.g., MIC against E. coli) to correlate hydrophobicity with membrane disruption .

Q. What advanced techniques can resolve contradictions in environmental persistence data for this compound?

Methodological Answer:

  • Half-life determination : Conduct photolysis studies under simulated sunlight (λ > 290 nm) with HPLC monitoring. Discrepancies may arise from pH-dependent degradation (faster at pH > 9) .
  • Metabolite identification : Use LC-QTOF-MS to detect transformation products (e.g., quinones or chlorinated dimers) that may skew persistence estimates .
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to datasets from OECD 301F (ready biodegradability) vs. EPA 835.1110 (hydrolysis) tests .

Q. How can microbial degradation pathways of this compound be elucidated?

Methodological Answer:

  • Enrichment cultures : Isolate soil microbes from contaminated sites using mineral salt media supplemented with this compound (100 ppm) .
  • Pathway mapping : Use ¹³C-labeled substrates and track metabolites via NMR. Key intermediates may include 3-chlorocatechol (m/z 143) .
  • Genomic analysis : Perform metagenomic sequencing to identify clc (chlorocatechol dioxygenase) or hyd (hydrolase) genes in degradative consortia .

Q. What methodologies address conflicting toxicity data between in vitro and in vivo models?

Methodological Answer:

  • Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC₅₀ (e.g., HepG2 cells) with in vivo LD₅₀ .
  • Metabolomic profiling : Use high-resolution mass spectrometry to compare metabolite profiles in rat plasma vs. cell culture media, identifying species-specific detox pathways .
  • Endpoint harmonization : Align assays (e.g., OECD 423 for acute toxicity vs. ISO 10993-5 for cytotoxicity) using standardized protocols .

Q. How do regulatory frameworks for alkylphenols impact this compound research?

Methodological Answer:

  • Compliance : Adhere to EPA’s TSCA Section 8(e) for reporting substantial risk data, especially for environmental release ≥1 kg/year .
  • Ecotoxicity thresholds : Cross-reference EU REACH guidelines (PNEC ~0.1 µg/L for aquatic organisms) with experimental EC₅₀ values .
  • Global harmonization : Align with Stockholm Convention Annex III if the compound exhibits POP-like persistence (t₁/₂ > 60 days in water) .

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